molecular formula C17H11N3O2 B15000593 1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile

1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile

Cat. No.: B15000593
M. Wt: 289.29 g/mol
InChI Key: LSUKIEXRBOVBJN-UHFFFAOYSA-N
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Description

1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes an indole core substituted with hydroxy, methoxyphenyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the indole ring can be formed through a Fischer indole synthesis, followed by functional group modifications to introduce the hydroxy, methoxyphenyl, and dicarbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dicarbonitrile groups can be reduced to amines or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield indole-5,6-dicarbonitrile derivatives with ketone functionalities, while reduction of the dicarbonitrile groups can produce diamines.

Scientific Research Applications

1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the indole core can engage in aromatic stacking with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxy-2-(4-methoxyphenyl)ethanone: This compound shares the hydroxy and methoxyphenyl groups but lacks the indole core and dicarbonitrile groups.

    4-hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in the specific functional groups and their positions.

Uniqueness

1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is unique due to its combination of functional groups and the indole core, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

1-hydroxy-2-(4-methoxyphenyl)indole-5,6-dicarbonitrile

InChI

InChI=1S/C17H11N3O2/c1-22-15-4-2-11(3-5-15)16-7-12-6-13(9-18)14(10-19)8-17(12)20(16)21/h2-8,21H,1H3

InChI Key

LSUKIEXRBOVBJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2O)C#N)C#N

Origin of Product

United States

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